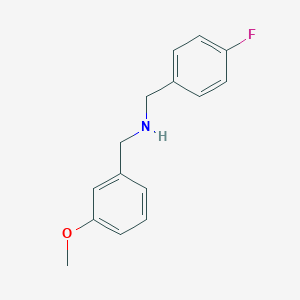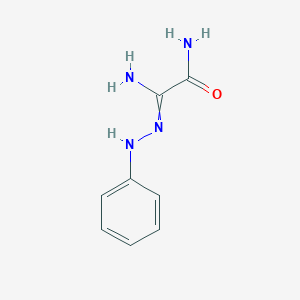![molecular formula C12H20N2O B503760 [2-(Dimetilamino)etil][(3-metoxifenil)metil]amina CAS No. 827328-29-0](/img/structure/B503760.png)
[2-(Dimetilamino)etil][(3-metoxifenil)metil]amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine is a chemical compound with the molecular formula C12H20N2O and a molecular weight of 208.3 g/mol . It is also known by its IUPAC name, N1-(3-methoxybenzyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine . This compound is characterized by the presence of a dimethylamino group and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine has a wide range of applications in scientific research, including:
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H314 and H335 indicate that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
It’s known that the presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This could potentially be a similar mechanism for this compound.
Biochemical Pathways
Similar compounds have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as poly(2-(dimethylamino)ethyl methacrylate) (pdmaema), have been synthesized and used in drug delivery systems . These compounds have been found to form nanosized micelles in aqueous media, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
Similar compounds, such as pdmaema, have been found to be responsive to changes in ph and temperature . This suggests that the action of [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine could potentially be influenced by environmental factors such as pH and temperature.
Métodos De Preparación
The synthesis of [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine typically involves the reaction of 3-methoxybenzyl chloride with N,N-dimethylethylenediamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Comparación Con Compuestos Similares
Similar compounds to [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine include:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
Bis[2-(dimethylamino)ethyl]ether: An industrial liquid chemical used principally as an amine catalyst.
Tris[2-(dimethylamino)ethyl]amine: An aliphatic tertiary amine used in atom transfer radical polymerization (ATRP).
The uniqueness of [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(2)8-7-13-10-11-5-4-6-12(9-11)15-3/h4-6,9,13H,7-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQLSZFTTPDIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-yn-1-amine](/img/structure/B503677.png)

![4-(2-{[(3-Methyl-2-thienyl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B503679.png)
![N-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503680.png)

![({[1,1'-BIPHENYL]-4-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B503685.png)
![N-(2-ethoxy-3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503687.png)
![N-(4-ethoxy-3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503688.png)
![N-(3-ethoxy-4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503689.png)
![N-tert-butyl-2-{2-methoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B503691.png)
![N-tert-butyl-2-{4-[(cyclopropylamino)methyl]phenoxy}acetamide](/img/structure/B503697.png)
![N-[(2,3-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B503698.png)


